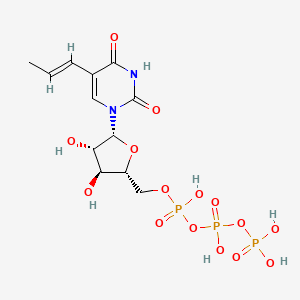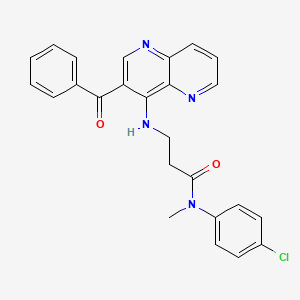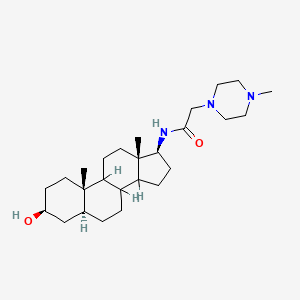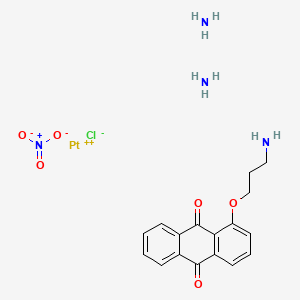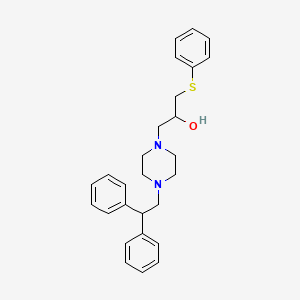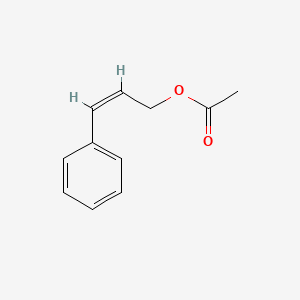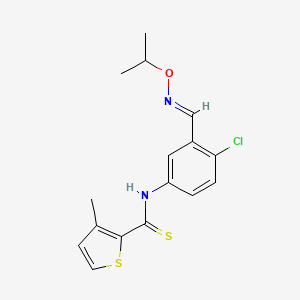
2-Thiophenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-3-methyl- is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-3-methyl- typically involves multi-step organic reactions. One common approach might include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the carbothioamide group: This step might involve the reaction of the thiophene derivative with thiocarbamoyl chloride under basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the imino group, converting it to an amine.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound and its derivatives could be investigated for their potential as therapeutic agents. The presence of the thiophene ring and the carbothioamide group might confer interesting pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as conductive polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For example, if it is used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenecarboxamide: A simpler analog with a carboxamide group instead of a carbothioamide group.
N-(4-chlorophenyl)thiophene-2-carboxamide: Similar structure but lacks the methylethoxyimino group.
Uniqueness
The uniqueness of 2-Thiophenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-3-methyl- lies in its specific functional groups and their arrangement. This unique structure might confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
178870-36-5 |
|---|---|
Molekularformel |
C16H17ClN2OS2 |
Molekulargewicht |
352.9 g/mol |
IUPAC-Name |
N-[4-chloro-3-[(E)-propan-2-yloxyiminomethyl]phenyl]-3-methylthiophene-2-carbothioamide |
InChI |
InChI=1S/C16H17ClN2OS2/c1-10(2)20-18-9-12-8-13(4-5-14(12)17)19-16(21)15-11(3)6-7-22-15/h4-10H,1-3H3,(H,19,21)/b18-9+ |
InChI-Schlüssel |
RESAKFVTQFLGFK-GIJQJNRQSA-N |
Isomerische SMILES |
CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OC(C)C |
Kanonische SMILES |
CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



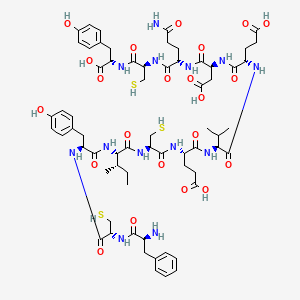

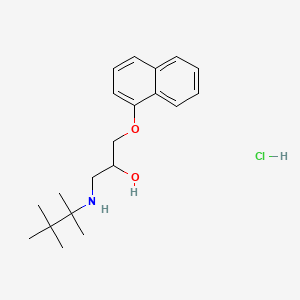
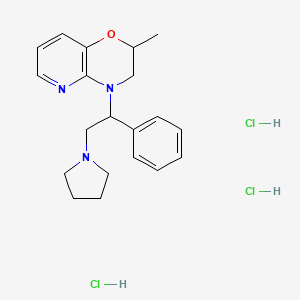


![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)
